Superior Aqueous Stability vs. 1′-Acetoxychavicol Acetate (ACA) and 1′-Acetoxyeugenol Acetate (AEA)
In a head‑to‑head stability study conducted in phosphate‑buffered saline (PBS, pH 7.4) at 37 °C for 4 h, (E)-4-(3-hydroxyprop-1-en-1-yl)phenyl acetate (compound 7) exhibited only 8.04% decomposition, compared to 57.78% for ACA (compound 9) and 14.32% for AEA (compound 10) [1]. The remaining five isolated constituents showed no detectable decomposition under identical conditions [1]. This demonstrates that the target compound occupies a distinct stability niche—substantially more robust than the di‑acetate congeners ACA and AEA, yet measurably less inert than the fully stable non‑esterified phenylpropanoids.
| Evidence Dimension | Aqueous decomposition after 4 h in PBS (pH 7.4, 37 °C) |
|---|---|
| Target Compound Data | 8.04% decomposition (trans-p-acetoxycinnamyl alcohol, compound 7) |
| Comparator Or Baseline | ACA (compound 9): 57.78% decomposition; AEA (compound 10): 14.32% decomposition; stable compounds (1, 2, 4, 5, 6): no detectable decomposition |
| Quantified Difference | Target is 7.2‑fold more stable than ACA and 1.8‑fold more stable than AEA; less stable than fully inert phenolics |
| Conditions | Isolated compounds incubated in PBS at pH 7.4, 37 °C for 4 h; analysis by validated UHPLC-DAD; n=3 triplicates on 3 consecutive days |
Why This Matters
For in‑vitro assays requiring multi‑hour incubation in physiological buffers, the target compound offers substantially greater concentration reliability than ACA or AEA, reducing the risk of potency underestimation due to test‑article degradation.
- [1] Simon A, Nghiem KS, Gampe N, Garádi Z, Boldizsár I, Backlund A, Darcsi A, Nedves AN, Riethmüller E. Stability Study of Alpinia galanga Constituents and Investigation of Their Membrane Permeability by ChemGPS-NP and the Parallel Artificial Membrane Permeability Assay. Pharmaceutics. 2022 Sep 18;14(9):1967. doi: 10.3390/pharmaceutics14091967. (Section 3.2, lines 290–293) View Source
